The synthesis of sacubitril-d4 involves several steps that include the incorporation of deuterated precursors. A common method for synthesizing sacubitril-d4 is through the modification of existing synthetic pathways for sacubitril, utilizing deuterated solvents and reagents to achieve the desired isotopic labeling.
Technical Details
Sacubitril-d4 has a molecular formula that reflects its deuterated nature, specifically incorporating four deuterium atoms.
Structure and Data
Sacubitril-d4 participates in various chemical reactions typical for pharmaceutical compounds, particularly those involving enzymatic interactions.
Reactions and Technical Details
The mechanism of action for sacubitril-d4 mirrors that of sacubitril, focusing on its role as a neprilysin inhibitor.
Process and Data
Sacubitril-d4 exhibits distinct physical and chemical properties due to its deuterated structure.
Physical Properties
Chemical Properties
Sacubitril-d4 finds applications primarily in scientific research, particularly in pharmacokinetic studies and drug development.
Sacubitril-d4 (AHU-377-d4), a deuterium-labeled analog of the neprilysin inhibitor Sacubitril, serves as an indispensable internal standard in modern bioanalytical assays. This stable isotope-labeled compound features four deuterium atoms at the 2,2,3,3-positions of its propionyl moiety, resulting in a molecular mass of 415.52 g/mol (C₂₄H₂₅D₄NO₅) compared to 411.50 g/mol for unlabeled Sacubitril [1] [4] [7]. This +4 atomic mass unit (Da) mass shift is fundamental to its analytical utility. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, Sacubitril-d4 co-elutes chromatographically with native Sacubitril and its active metabolite, Sacubitrilat (LBQ657), due to identical physicochemical properties. However, the distinct mass-to-charge ratio (m/z) of its molecular and fragment ions enables unambiguous differentiation in the mass spectrometer [6].
This co-elution yet mass resolution allows Sacubitril-d4 to precisely correct for analytical variability during sample preparation and ionization. Key performance parameters demonstrate its impact:
The critical role of Sacubitril-d4 extends to quantifying the active neprilysin inhibitor, Sacubitrilat (desethyl Sacubitril). Sacubitril is administered as a prodrug (ethyl ester), rapidly hydrolyzed in vivo by carboxylesterase 1 (CES1) to Sacubitrilat [8]. Using Sacubitril-d4 as an internal standard ensures accurate pharmacokinetic profiling of both prodrug and active metabolite, essential for establishing exposure-response relationships in clinical studies of the angiotensin receptor-neprilysin inhibitor (ARNi) sacubitril/valsartan (LCZ696) [3] [6].
Table 1: Performance Metrics of Bioanalytical Assays Using Sacubitril-d4 as Internal Standard
Performance Parameter | Without Internal Standard | With Sacubitril-d4 | Improvement Factor |
---|---|---|---|
Matrix Effect Variability | 15-25% RSD | 2-5% RSD | 5-8x |
Extraction Recovery | 65-85% (Highly variable) | 92-105% (Consistent) | >30% Increase |
Inter-day Precision | 10-15% RSD | 3-8% RSD | 2-5x |
Lower Limit of Quantitation | 5 ng/mL | 0.5 ng/mL | 10x |
Deuterium substitution in Sacubitril-d4 confers distinct physicochemical and metabolic advantages crucial for accurate quantification in complex biological systems. Unlike radioactive isotopes, deuterium (²H) is non-radioactive, making Sacubitril-d4 safer for routine laboratory use without specialized handling facilities. The C-²H bonds exhibit vibrational frequencies distinct from C-¹H bonds, but crucially, they do not alter the compound's stereochemistry, receptor binding affinity, or chromatographic behavior under optimized conditions [5]. This ensures that Sacubitril-d4 perfectly mirrors the analytical behavior of native Sacubitril during sample processing and separation.
The primary analytical advantage lies in metabolic stability at the deuterated positions. Deuterium kinetic isotope effects (KIEs) can potentially slow enzymatic reactions involving cleavage of C-H bonds. While Sacubitril-d4 is not designed as a therapeutic agent leveraging significant KIEs, its deuterium placement minimizes inadvertent metabolic scrambling during sample processing and short-term incubation in biological matrices. The 2,2,3,3-tetradeuteration specifically stabilizes the propionyl group adjacent to the amide bond, preventing potential in vitro artifacts during sample preparation and analysis [5] [8]. This stability is critical when analyzing Sacubitril and Sacubitrilat in patient populations with variable enzyme activity, such as those with hepatic impairment where CES1 activity may be reduced. Studies demonstrate significantly altered Sacubitril exposure (AUC increased by 53% and 245% in mild and moderate hepatic impairment, respectively) requiring precise quantification [6].
Furthermore, Sacubitril-d4 enables multiplexed assays that simultaneously quantify Sacubitril, Sacubitrilat, and other heart failure biomarkers like N-terminal pro-brain natriuretic peptide (NT-proBNP). The +4 Da mass shift generates unique multiple reaction monitoring (MRM) transitions (e.g., m/z 412 → 266 for Sacubitrilat vs. 416 → 270 for Sacubitrilat-d4), eliminating cross-talk between analyte and internal standard channels [3] [6]. This specificity is vital for elucidating neprilysin inhibition pharmacodynamics, where elevated levels of neprilysin substrates (ANP, substance P, glucagon-like peptide 1) correlate with therapeutic efficacy [3] [9].
Table 2: Comparison of Extraction Method Efficiencies Using Sacubitril-d4
Extraction Method | Absolute Recovery Sacubitril (%) | Absolute Recovery Sacubitrilat (%) | Matrix Effect Compensation Efficiency (%) |
---|---|---|---|
Protein Precipitation | 75 ± 12 | 68 ± 15 | 70-80 |
Liquid-Liquid Extraction | 88 ± 6 | 82 ± 8 | 85-92 |
Solid-Phase Extraction (HLB) | 95 ± 3 | 92 ± 4 | 92-98 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9